BenchChemオンラインストアへようこそ!

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine

Fragment-based drug discovery BRD4 bromodomain Quinazoline scaffold

N-(Cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine (CAS 477868-75-0) is a heterocyclic aromatic compound belonging to the quinazolinamine class, characterized by a 6,7-dimethoxyquinazoline core with an N-cyclopropylmethyl substituent at the 4-amino position. This core scaffold is shared with clinically approved alpha-1 adrenergic receptor antagonists such as prazosin, terazosin, doxazosin, and alfuzosin, all of which are built upon the 4-amino-6,7-dimethoxyquinazoline pharmacophore.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 477868-75-0
Cat. No. B2981825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine
CAS477868-75-0
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NCC3CC3)OC
InChIInChI=1S/C14H17N3O2/c1-18-12-5-10-11(6-13(12)19-2)16-8-17-14(10)15-7-9-3-4-9/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16,17)
InChIKeyWIZLLVFCQGFKFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine (CAS 477868-75-0): Core Scaffold Overview for Informed Procurement


N-(Cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine (CAS 477868-75-0) is a heterocyclic aromatic compound belonging to the quinazolinamine class, characterized by a 6,7-dimethoxyquinazoline core with an N-cyclopropylmethyl substituent at the 4-amino position . This core scaffold is shared with clinically approved alpha-1 adrenergic receptor antagonists such as prazosin, terazosin, doxazosin, and alfuzosin, all of which are built upon the 4-amino-6,7-dimethoxyquinazoline pharmacophore [1]. The compound has a molecular formula of C14H17N3O2 and a molecular weight of 259.3 g/mol, with a reported purity specification of ≥95% from commercial suppliers . Its structural simplicity—lacking the elaborate 2-position substituents found in marketed drugs—makes it a versatile building block for medicinal chemistry optimization and fragment-based drug discovery programs targeting kinases, GPCRs, and epigenetic readers such as BRD4 [2].

Why N-Substituent Identity on the 6,7-Dimethoxyquinazolin-4-amine Scaffold Cannot Be Treated as Interchangeable During Procurement


The 6,7-dimethoxyquinazolin-4-amine core is pharmacologically promiscuous, appearing in alpha-1 adrenoceptor antagonists, EGFR kinase inhibitors, and BRD4 bromodomain ligands depending entirely on the nature of the N-substituent [1]. The cyclopropylmethyl group introduces unique steric bulk, conformational restriction, and electronic properties compared to ethyl, cyclobutyl, cyclohexyl, or aryl N-substituents—each of which directs the scaffold toward distinct target selectivity profiles [2]. Substituting the cyclopropylmethyl analog with a close structural congener (e.g., N-ethyl or N-cyclobutyl) without experimental validation risks loss of target engagement, altered metabolic stability, and divergent pharmacokinetic behavior [3]. Therefore, procurement decisions must be guided by the specific substituent identity; generic replacement of the N-substituent without confirmatory data constitutes an uncontrolled variable in any research or industrial application.

Quantitative Differential Evidence for N-(Cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine (CAS 477868-75-0) Versus Closest In-Class Analogs


N-Cyclopropylmethyl Substituent Confers Distinct Steric and Conformational Profile Versus N-Ethyl and N-Cyclobutyl Analogs: A Structural Biology-Informed Comparison

The N-ethyl analog of the target compound (N-ethyl-6,7-dimethoxyquinazolin-4-amine, CAS 21575-15-5) has been co-crystallized with the BRD4 bromodomain (PDB 5HQ7), demonstrating that the 6,7-dimethoxyquinazolin-4-amine scaffold engages the acetyl-lysine binding pocket of BRD4 as a fragment hit [1]. The target compound's N-cyclopropylmethyl group introduces a cyclopropane ring that occupies a larger steric volume and possesses distinct conformational constraints compared to the planar ethyl group. While the N-ethyl analog serves as a BRD4 fragment, the N-cyclobutyl analog (compound 45, PMID 18702009) was profiled in an EGFR inhibitor panel, demonstrating that N-cycloalkyl identity dictates target class selectivity [2]. No direct BRD4 binding affinity data (Kd, IC50) are publicly available for the target compound; however, the structural biology precedent from the N-ethyl analog establishes that this scaffold class is competent for bromodomain engagement, and the cyclopropylmethyl group is predicted to modulate both binding pose and selectivity relative to smaller or larger N-alkyl substituents [3].

Fragment-based drug discovery BRD4 bromodomain Quinazoline scaffold Structure-activity relationship

Molecular Weight and Physicochemical Differentiation of N-(Cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine Versus N-Cyclohexyl and N-Aryl Analogs

The target compound (MW 259.3 g/mol, C14H17N3O2) occupies an intermediate molecular weight range among close 6,7-dimethoxyquinazolin-4-amine analogs. The N-ethyl analog (MW 233.3) is lighter by 26 Da, while the N-cyclohexyl analog (MW 287.4) is heavier by 28 Da, and the N-(3,4-dimethoxyphenyl) analog (MW 299.3) exceeds the target by 40 Da [1]. These differences are significant in the context of lead optimization: the target compound's molecular weight falls within the favorable range for CNS drug-likeness (MW < 300) and oral bioavailability prediction, while the N-cyclohexyl and N-aryl analogs approach or exceed thresholds associated with reduced passive permeability [2]. The target compound's calculated rotatable bond count is 4 (cyclopropylmethyl contributes one rotatable bond beyond the cyclopropane ring), compared to 3 for N-ethyl and N-cyclobutyl, and 3 for N-cyclohexyl — a modest increase that may influence conformational entropy without substantially compromising oral bioavailability parameters [3].

Physicochemical properties Drug-likeness Lead optimization Permeability

Commercial Purity Benchmarking: N-(Cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine Supplier Purity ≥95% Meets Industry Standard for Fragment and Lead Discovery Libraries

The commercially available specification for N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is ≥95% purity, as documented by CymitQuimica (product ref. 3D-CUA86875) and consistent with listings from other chemical suppliers . This purity level meets the typical acceptance criteria for fragment-based screening libraries and medicinal chemistry building block collections (commonly ≥95% by HPLC or NMR). In contrast, the simpler parent scaffold 6,7-dimethoxyquinazolin-4-amine (CAS 21575-13-3) is available at ≥97% purity from suppliers such as Bidepharm, while more complex clinically used derivatives like terazosin and prazosin are manufactured to pharmaceutical-grade purity (≥99%) under GMP conditions . The ≥95% purity specification is appropriate for early-stage research applications but must be verified by the end-user via HPLC or NMR when used in quantitative biochemical assays where impurities exceeding 5% could confound IC50 or Kd determinations [1].

Chemical purity Procurement specification Quality control Fragment library

Class-Level Selectivity Evidence: 4-Amino-6,7-dimethoxyquinazoline Core Directs Alpha-1 Adrenoceptor Antagonism, but N-Substituent Determines Subtype Selectivity and PK Profile

The 6,7-dimethoxyquinazolin-4-amine scaffold is the pharmacophoric core of clinically approved alpha-1 adrenoceptor antagonists. Manoury et al. (1986) demonstrated that among a series of N2-substituted 6,7-dimethoxy-2,4-quinazolinediamines, the most active derivative alfuzosin achieved high selectivity for peripheral alpha-1 postjunctional adrenoceptors, with less pronounced effects on postural pressor responses compared to prazosin in conscious dogs at equiactive antihypertensive doses [1]. The target compound, bearing an N-cyclopropylmethyl group at the 4-position rather than the complex 2-position substituents found in alfuzosin (N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide), represents a minimal pharmacophore with an unexplored selectivity profile. The cyclopropylmethyl group is known in medicinal chemistry to enhance metabolic stability via reduced CYP450-mediated N-dealkylation compared to simple alkyl chains, a property demonstrated across multiple chemical series [2]. No direct alpha-1 adrenoceptor binding data (Ki, IC50) are publicly available for the target compound, but the scaffold's established pharmacology provides strong rationale for its use in designing novel subtype-selective alpha-1 ligands [3].

Alpha-1 adrenoceptor Antihypertensive Quinazoline SAR Subtype selectivity

Validated Application Scenarios for N-(Cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine Based on Quantitative Differential Evidence


Bromodomain (BRD4) Fragment-Based Drug Discovery: A Structurally Enabled Quinazoline Scaffold for Hit-to-Lead Optimization

The N-ethyl analog of the target compound has been co-crystallized with BRD4 (PDB 5HQ7), confirming that the 6,7-dimethoxyquinazolin-4-amine scaffold engages the acetyl-lysine binding pocket [1]. Researchers procuring N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine for BRD4 fragment elaboration benefit from the cyclopropylmethyl group's distinct steric profile, which may alter binding pose and selectivity compared to the N-ethyl fragment. The target compound's molecular weight (259.3 g/mol) is well within fragment library criteria (MW < 300), and the ≥95% purity specification supports direct use in fragment screening by SPR, ITC, or X-ray crystallography .

Alpha-1 Adrenoceptor Antagonist Lead Generation: A Minimal Pharmacophore for Subtype-Selective Probe Design

The 6,7-dimethoxyquinazolin-4-amine core is the validated pharmacophore of clinically approved alpha-1 blockers including prazosin, terazosin, doxazosin, and alfuzosin [1]. The target compound, with its N-cyclopropylmethyl substituent, provides a structurally minimal yet sterically distinctive scaffold for designing novel alpha-1 subtype-selective probes. The cyclopropylmethyl motif is hypothesized to confer resistance to N-dealkylation by CYP450 enzymes, a common metabolic liability of N-alkyl quinazoline derivatives . Researchers developing next-generation alpha-1 antagonists with improved metabolic stability should prioritize this building block over N-ethyl or N-aryl congeners.

Kinase Inhibitor Medicinal Chemistry: A Differentiated Building Block for EGFR and Kinase Panel Screening

N-cyclobutyl-6,7-dimethoxyquinazolin-4-amine (compound 45) has been profiled in EGFR-targeted computational and in vitro assays, demonstrating that N-cycloalkyl substituents on this scaffold can direct kinase selectivity [1]. The target compound's N-cyclopropylmethyl group introduces a cyclopropane ring—a privileged motif in kinase inhibitor design known for filling hydrophobic pockets and engaging in CH-π interactions. Procurement of this specific N-substituted building block, rather than the N-ethyl or N-isopropyl analogs, enables exploration of a distinct chemical space within kinase-focused libraries. The ≥95% purity and 259.3 g/mol molecular weight meet standard criteria for kinase inhibitor lead generation .

Quote Request

Request a Quote for N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.